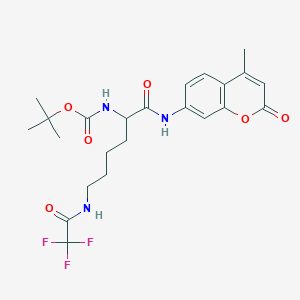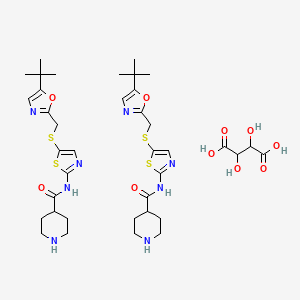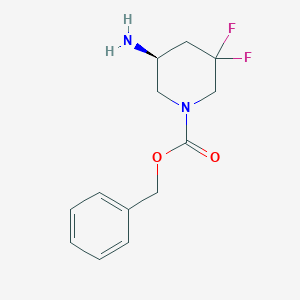
DSPA;L-beta,gamma-Distearoyl-alpha-phosphatidic acid . disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt, commonly known as DSPA, is a phosphatidic acid derivative. Phosphatidic acids are a class of phospholipids that play a crucial role in cellular signaling and membrane biophysics. DSPA is characterized by its two stearic acid chains attached to a glycerol backbone, which is further linked to a phosphate group. This compound is often used in biochemical and biophysical research due to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt typically involves the esterification of stearic acid with glycerol, followed by phosphorylation. The general steps are as follows:
Esterification: Stearic acid reacts with glycerol in the presence of a catalyst to form distearoyl glycerol.
Phosphorylation: The distearoyl glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) to form distearoyl phosphatidic acid.
Neutralization: The resulting phosphatidic acid is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
Industrial production of DSPA involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: for esterification and phosphorylation to ensure consistent reaction conditions.
Purification techniques: such as crystallization and chromatography to isolate the final product.
Quality control: measures to ensure the compound meets the required specifications for research and industrial applications.
化学反応の分析
Types of Reactions
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in DSPA can be hydrolyzed under acidic or basic conditions to yield stearic acid and glycerol phosphate.
Oxidation: The stearic acid chains can undergo oxidation to form stearic acid derivatives.
Substitution: The phosphate group can participate in substitution reactions, forming different phosphatidic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Reagents such as alcohols or amines can be used to substitute the phosphate group under controlled conditions.
Major Products Formed
Hydrolysis: Stearic acid and glycerol phosphate.
Oxidation: Stearic acid derivatives such as stearic aldehyde or stearic acid.
Substitution: Various phosphatidic acid derivatives depending on the substituent used.
科学的研究の応用
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt involves its role as a lipid signaling molecule. It interacts with various proteins and enzymes involved in cellular signaling pathways:
Molecular Targets: DSPA targets proteins such as mammalian target of rapamycin (mTOR) and phospholipase D (PLD), which are involved in cell growth, proliferation, and survival.
Pathways Involved: It participates in the mTOR signaling pathway, influencing processes such as autophagy, protein synthesis, and lipid metabolism.
類似化合物との比較
L-beta,gamma-Distearoyl-alpha-phosphatidic acid disodium salt can be compared with other phosphatidic acids such as:
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA): Similar in structure but contains oleic acid chains instead of stearic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphate (DPPA): Contains palmitic acid chains, differing in the length and saturation of the fatty acid chains.
Uniqueness
Fatty Acid Composition: The presence of stearic acid chains in DSPA provides unique biophysical properties, such as higher melting points and distinct phase behavior in lipid bilayers.
Biological Activity: DSPA’s specific interactions with signaling proteins and its role in cellular processes make it a valuable tool in research.
特性
分子式 |
C39H75Na2O8P |
|---|---|
分子量 |
749.0 g/mol |
IUPAC名 |
disodium;2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C39H77O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h37H,3-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2 |
InChIキー |
XPMKJIKGYGROQR-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


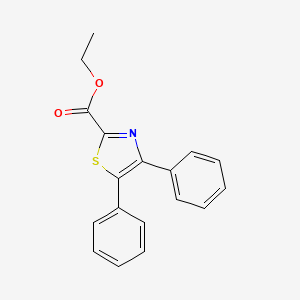
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
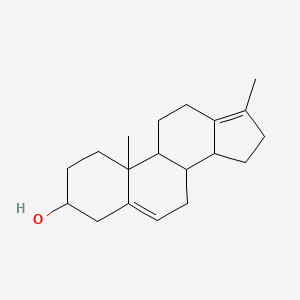
![8-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-quinolizine-3-carboxylic acid](/img/structure/B12284686.png)
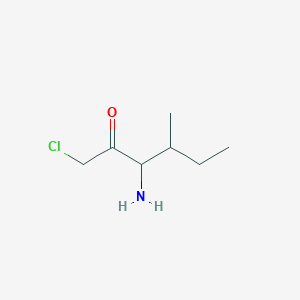
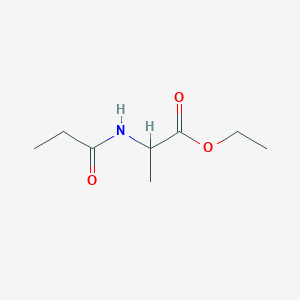
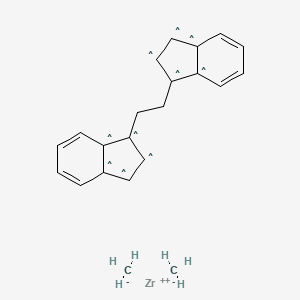
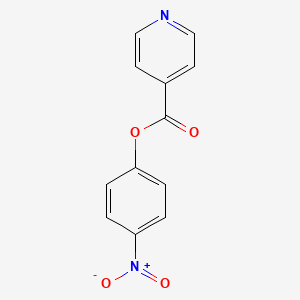
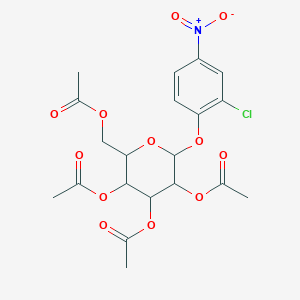
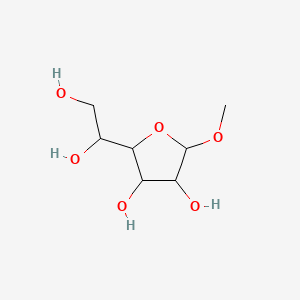
![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
